(OH)2-ene-yne-(F)6-D3
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Overview
Description
The compound “(OH)2-ene-yne-(F)6-D3” is a synthetic organic molecule characterized by the presence of hydroxyl groups, an alkene, an alkyne, and multiple fluorine atoms. This unique combination of functional groups makes it an interesting subject for research in various fields, including organic chemistry, materials science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(OH)2-ene-yne-(F)6-D3” can be achieved through a multi-step process involving the following key reactions:
Hydroxylation: Introduction of hydroxyl groups through oxidation reactions.
Alkene Formation: Formation of the alkene group via elimination reactions.
Alkyne Formation: Introduction of the alkyne group through dehydrohalogenation.
Fluorination: Introduction of fluorine atoms using fluorinating agents such as xenon difluoride or sulfur tetrafluoride.
Industrial Production Methods
Industrial production of “this compound” would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
“(OH)2-ene-yne-(F)6-D3” undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of alkyne to alkene or alkane.
Substitution: Replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of amino or thio derivatives.
Scientific Research Applications
Chemistry
Biology
The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical research and drug discovery.
Medicine
Industry
In the industrial sector, “(OH)2-ene-yne-(F)6-D3” can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “(OH)2-ene-yne-(F)6-D3” involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
(OH)2-ene-yne-(Cl)6-D3: Similar structure but with chlorine atoms instead of fluorine.
(OH)2-ene-yne-(Br)6-D3: Similar structure but with bromine atoms instead of fluorine.
(OH)2-ene-yne-(I)6-D3: Similar structure but with iodine atoms instead of fluorine.
Uniqueness
“(OH)2-ene-yne-(F)6-D3” is unique due to the presence of multiple fluorine atoms, which impart distinct chemical and physical properties such as increased electronegativity, stability, and lipophilicity compared to its chlorine, bromine, and iodine analogs.
Properties
CAS No. |
195527-19-6 |
---|---|
Molecular Formula |
C26H34F6O3 |
Molecular Weight |
508.5 g/mol |
IUPAC Name |
(1S,3S)-5-[(2E)-2-[(3aS,7aS)-7a-methyl-1-[(Z,2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)hept-4-en-2-yl]-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol |
InChI |
InChI=1S/C26H34F6O3/c1-16(5-3-12-24(35,25(27,28)29)26(30,31)32)21-9-10-22-18(6-4-11-23(21,22)2)8-7-17-13-19(33)15-20(34)14-17/h3,7-9,12,16,19-20,22,33-35H,4-6,10-11,13-15H2,1-2H3/b12-3-,18-8+/t16-,19+,20+,22+,23-/m1/s1 |
InChI Key |
MCDFCBSAKWEQJL-JIPURMHISA-N |
Isomeric SMILES |
C[C@H](C/C=C\C(C(F)(F)F)(C(F)(F)F)O)C1=CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@@H](C[C@H](C3)O)O)C |
Canonical SMILES |
CC(CC=CC(C(F)(F)F)(C(F)(F)F)O)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C |
Origin of Product |
United States |
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